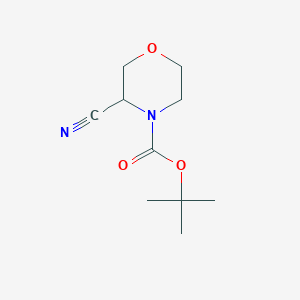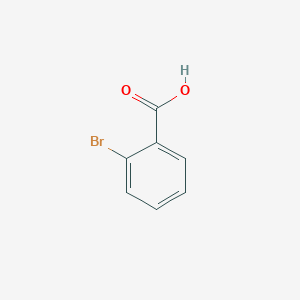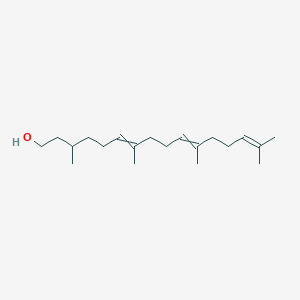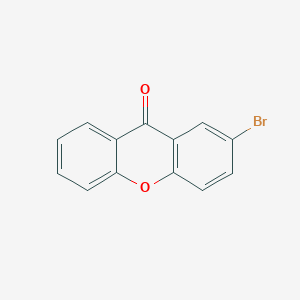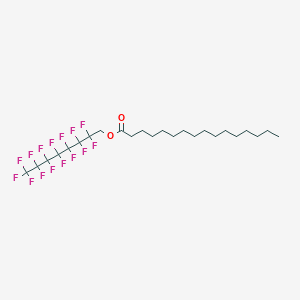
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl hexadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl hexadecanoate is a fluorinated surfactant that has been widely used in scientific research applications. It is a hydrophobic compound that can form stable monolayers at the air-water interface, making it useful in various fields such as material science, biophysics, and biochemistry.
Applications De Recherche Scientifique
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl hexadecanoate has been used in various scientific research applications, including:
1. Surface Science: It can be used to study the properties of surfaces and interfaces, such as surface tension, contact angle, and surface morphology.
2. Biophysics: It can be used to study the structure and function of biological membranes, such as lipid bilayers and monolayers.
3. Biochemistry: It can be used to study the interactions between proteins and membranes, as well as the effects of surfactants on enzyme activity.
Mécanisme D'action
The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl hexadecanoate is not fully understood. However, it is known to interact with lipid membranes and alter their properties, such as fluidity and permeability. It can also form stable monolayers at the air-water interface, which can be used to study the properties of surfaces and interfaces.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl hexadecanoate are not well studied. However, it has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for various scientific research applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl hexadecanoate in lab experiments include its ability to form stable monolayers at the air-water interface, its low toxicity, and its ability to alter the properties of lipid membranes. However, its hydrophobic nature can make it difficult to dissolve in aqueous solutions, and its high cost can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the use of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl hexadecanoate in scientific research. These include:
1. Developing new synthesis methods to improve the efficiency and cost-effectiveness of producing 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl hexadecanoate.
2. Studying the biochemical and physiological effects of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl hexadecanoate in more detail to better understand its mechanism of action.
3. Exploring new scientific research applications for 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl hexadecanoate, such as in drug delivery or nanotechnology.
4. Developing new derivatives of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl hexadecanoate with improved properties or functionalities for specific scientific research applications.
Conclusion:
In conclusion, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl hexadecanoate is a fluorinated surfactant that has been widely used in various scientific research applications. Its ability to form stable monolayers at the air-water interface and alter the properties of lipid membranes makes it a valuable tool in surface science, biophysics, and biochemistry. While its mechanism of action and biochemical and physiological effects are not well understood, there are several future directions for its use in scientific research.
Méthodes De Synthèse
The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl hexadecanoate involves the reaction of perfluorooctyl iodide with sodium hexadecanoate in the presence of a palladium catalyst. This method has been described in detail in various scientific papers and is considered to be a reliable and efficient way to produce 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl hexadecanoate.
Propriétés
Numéro CAS |
111918-97-9 |
|---|---|
Nom du produit |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl hexadecanoate |
Formule moléculaire |
C24H33F15O2 |
Poids moléculaire |
638.5 g/mol |
Nom IUPAC |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl hexadecanoate |
InChI |
InChI=1S/C24H33F15O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(40)41-16-18(25,26)19(27,28)20(29,30)21(31,32)22(33,34)23(35,36)24(37,38)39/h2-16H2,1H3 |
Clé InChI |
UVEQCEJZVJUIQQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Synonymes |
Hexadecanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




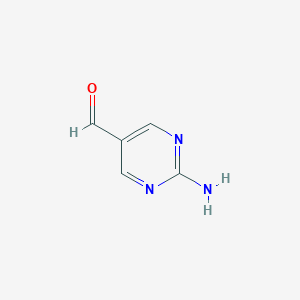
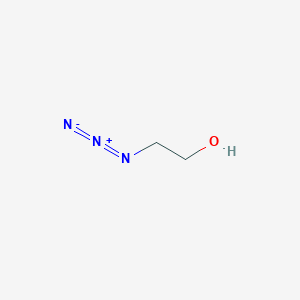
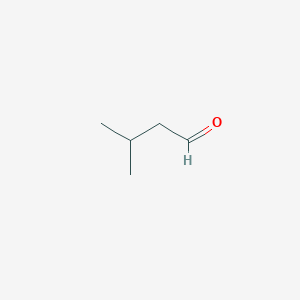
![(1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-[(2R,3S)-3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2,6-dimethoxyphenoxy]propane-1,3-diol](/img/structure/B47999.png)
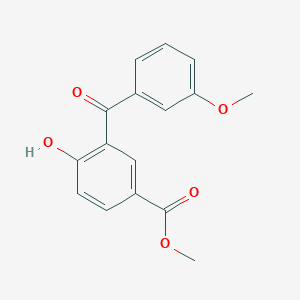
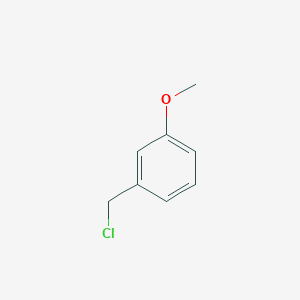

![6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B48015.png)
